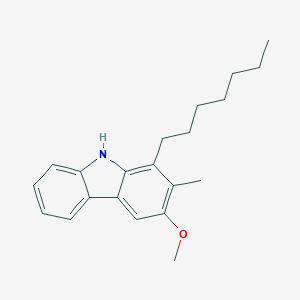

1-Heptyl-3-methoxy-2-methyl-9H-carbazole

Beschreibung

Eigenschaften

CAS-Nummer |

139196-83-1 |

|---|---|

Molekularformel |

C21H27NO |

Molekulargewicht |

309.4 g/mol |

IUPAC-Name |

1-heptyl-3-methoxy-2-methyl-9H-carbazole |

InChI |

InChI=1S/C21H27NO/c1-4-5-6-7-8-11-16-15(2)20(23-3)14-18-17-12-9-10-13-19(17)22-21(16)18/h9-10,12-14,22H,4-8,11H2,1-3H3 |

InChI-Schlüssel |

ABYVCTWTYWFOAJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCC1=C2C(=CC(=C1C)OC)C3=CC=CC=C3N2 |

Kanonische SMILES |

CCCCCCCC1=C2C(=CC(=C1C)OC)C3=CC=CC=C3N2 |

Andere CAS-Nummern |

139196-83-1 |

Synonyme |

3-O-Methylcarazostatin |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole typically involves the alkylation of carbazole derivatives. One common method includes the reaction of 3-methoxycarbazole with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide. These reactions typically lead to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced carbazole derivatives.

Substitution: Substitution reactions, such as halogenation or nitration, can be carried out using reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Bromine, nitric acid

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: Reduced carbazole derivatives

Substitution: Halogenated or nitrated carbazole derivatives

Wissenschaftliche Forschungsanwendungen

Biological Activities

1-Heptyl-3-methoxy-2-methyl-9H-carbazole has been studied for its biological properties, particularly in the following areas:

Antioxidant Activity:

- This compound exhibits potent antioxidant properties, making it a candidate for research into oxidative stress-related diseases. Its ability to scavenge free radicals can be beneficial in developing therapeutic agents for conditions such as cancer and neurodegenerative diseases.

Antiviral Properties:

- Research indicates that carbazole derivatives, including this compound, show antiviral activity against several viruses such as HIV and HCV. The mechanism often involves inhibition of viral kinases, which are crucial for viral replication .

Antitumor Effects:

- Studies have demonstrated that carbazole derivatives can inhibit tumor growth through various mechanisms, including inducing apoptosis in cancer cells. This makes them potential leads for anticancer drug development .

Applications in Material Science

Organic Electronics:

- The unique electronic properties of carbazole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The modification of the carbazole structure can enhance charge transport properties, thereby improving device performance .

Dyes and Pigments:

- Carbazole derivatives are used in the synthesis of dyes due to their stable chromophores. Their ability to absorb light across a wide spectrum makes them valuable in industries requiring colorants.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole involves its interaction with cellular pathways that regulate apoptosis. The compound induces the activation of caspase-3, a key enzyme in the apoptotic pathway. This leads to the generation of reactive oxygen species, which further promote cell death. The compound’s ability to inhibit the NF-κB signaling pathway also contributes to its anti-cancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features

Key structural differences among carbazole derivatives arise from substituent type, position, and chain length:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Structural Notes |

|---|---|---|---|

| 1-Heptyl-3-methoxy-2-methyl-9H-carbazole | 1-Heptyl, 3-methoxy, 2-methyl | ~312.44 (calculated) | Long alkyl chain enhances hydrophobicity |

| 2-Methoxy-9-methyl-9H-carbazole | 2-Methoxy, 9-methyl | 211.10 | Compact structure with methyl at N-position |

| 3-Methoxy-9H-carbazole | 3-Methoxy | 197.23 | No alkyl chain; minimal steric hindrance |

| 9-Hexadecyl-9H-carbazole | 9-Hexadecyl | 404.70 (calculated) | Extremely hydrophobic due to long alkyl chain |

| 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole | 1-Prenyl, 2-methoxy, 6-formyl, 8-hydroxy | 309.36 | Multifunctional substituents for reactivity |

Physicochemical Properties

- Solubility: The heptyl and hexadecyl chains in 1-Heptyl-3-methoxy-2-methyl-9H-carbazole and 9-hexadecyl-9H-carbazole reduce polarity, making them soluble in non-polar solvents (e.g., toluene, hexane) but poorly soluble in water or alcohols. The prenyl and hydroxy groups in 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole increase polarity, enabling solubility in acetone or dichloromethane .

- Thermal Stability: Long alkyl chains (heptyl, hexadecyl) improve thermal stability by reducing intermolecular interactions, making such compounds suitable for high-temperature applications in materials science .

Stability and Reactivity

Chemical Stability :

- Methoxy and methyl groups are resistant to hydrolysis, but the heptyl chain may oxidize under harsh conditions.

- Carbazoles with electron-withdrawing groups (e.g., 9H-Carbazole-4-carbonitrile in ) exhibit lower stability in reducing environments .

Q & A

Q. What methodologies detect trace byproducts in high-yield carbazole syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.